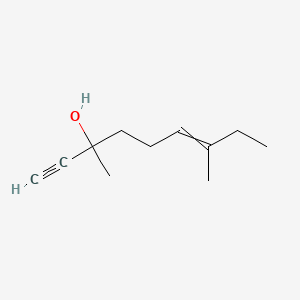

6-Nonen-1-yn-3-ol, 3,7-dimethyl-

Description

Contextualization within Unsaturated Tertiary Alcohols and Polyenes

From a structural standpoint, 6-Nonen-1-yn-3-ol, 3,7-dimethyl- is classified as an unsaturated tertiary alcohol. The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms, defining it as a tertiary alcohol. byjus.com The presence of both a double bond (alkene) and a triple bond (alkyne) makes it an unsaturated alcohol. wikipedia.orgontosight.ai Specifically, it is an enyne, a compound containing both a C=C double bond and a C≡C triple bond. wikipedia.org

The reactivity of unsaturated alcohols is a subject of significant study. The presence of the double and triple bonds introduces sites of high electron density, making the molecule susceptible to a variety of addition reactions. ontosight.aiorientjchem.org The hydroxyl group also influences the molecule's properties, contributing to its polarity and ability to form hydrogen bonds. ontosight.ai Tertiary alcohols, in general, exhibit different reactivity compared to primary and secondary alcohols, particularly in oxidation reactions, as they lack a hydrogen atom on the carbon bearing the hydroxyl group. uclan.ac.ukresearchgate.net

While not a polyene in the strictest sense (which typically implies multiple double bonds), the presence of both a double and a triple bond in 6-Nonen-1-yn-3-ol, 3,7-dimethyl- aligns its study with the broader field of polyenes. wikipedia.org Polyenes are known for their diverse and often potent biological activities and are the subject of extensive research in natural product synthesis. nih.govacs.orgacs.org The synthetic strategies developed for polyenes often involve controlling the stereochemistry of the double bonds, a challenge that is also relevant to the synthesis of complex enynes like the one . nih.govacs.org

Historical Perspectives on Related Isoprenoid Alcohols and Enynes

The structural framework of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- bears resemblance to isoprenoids, a vast and ancient class of natural products. pnas.orgnih.gov Isoprenoids are built from five-carbon isoprene (B109036) units and include a wide array of compounds such as terpenes and steroids. wikipedia.org Many isoprenoid alcohols, like linalool (B1675412) and geraniol, are well-known for their fragrances and have been studied for centuries. ymdb.casigmaaldrich.com The biosynthesis of these compounds occurs through two primary pathways: the mevalonate (B85504) (MVA) pathway and the deoxyxylulose 5-phosphate (DXP) pathway. pnas.orgnih.gov More recently, a synthetic route termed the isoprenoid alcohol (IPA) pathway has been developed to improve the efficiency of isoprenoid production. pnas.orgnih.gov

The study of enynes also has a rich history in organic chemistry. These molecules are valuable synthetic intermediates, participating in a variety of transformations to create complex cyclic and acyclic structures. researchgate.net Enyne metathesis, a powerful bond-reorganization reaction catalyzed by transition metals like ruthenium, allows for the formation of 1,3-dienes and has become a cornerstone of modern synthetic methodology. organic-chemistry.org The development of efficient methods for synthesizing enynes, often involving transition-metal-catalyzed cross-coupling reactions, remains an active area of research. organic-chemistry.orgrsc.org

Structural Significance of the 6-Nonen-1-yn-3-ol, 3,7-dimethyl- Framework

The specific arrangement of functional groups within the 6-Nonen-1-yn-3-ol, 3,7-dimethyl- framework imparts it with distinct chemical properties. The tertiary alcohol at the C3 position provides a chiral center, meaning the molecule can exist as different stereoisomers. The properties of these stereoisomers can vary significantly, as seen in related compounds like 3,7-dimethylnon-6-en-1-ol, where only one of the four possible stereoisomers is a strong odorant. google.com

Overview of Academic Research Trajectories for Alkynyl Alcohols

Research into alkynyl alcohols, also known as propargyl alcohols, is a vibrant and evolving field within organic chemistry. These compounds are highly valued as synthetic building blocks due to the reactivity of both the hydroxyl group and the alkyne. upi.edu

A major focus of research has been the development of new and efficient methods for their synthesis. This includes the alkynylation of aldehydes and ketones using various catalytic systems, such as those based on zinc, to achieve high yields and selectivity. upi.edu The enantioselective synthesis of chiral alkynyl alcohols is a particularly important area, as the stereochemistry of these compounds is often crucial for their biological activity.

Another significant research trajectory involves the transformation of alkynyl alcohols into other valuable chemical entities. For example, they can be converted into chiral alcohols through hydration and asymmetric hydrogenation. acs.org They can also undergo intramolecular hydroalkoxylation/cyclization reactions to form cyclic ethers, a transformation that has been studied in detail with lanthanide catalysts. acs.org Furthermore, the alkyne moiety can serve as a "warhead" in the design of enzyme inhibitors, as demonstrated by alkyne derivatives of SARS-CoV-2 main protease inhibitors that react covalently with a key cysteine residue. nih.gov

The oxidation of unsaturated alcohols, including alkynyl alcohols, is another area of active investigation. orientjchem.org Understanding the kinetics and mechanisms of these reactions is crucial for controlling the formation of desired products, such as aldehydes and ketones. researchgate.net Indirect methods for converting alkynes to alcohols, such as through the reduction of an intermediate ketone or carboxylic acid, have also been explored. chemistrysteps.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

24173-47-5 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

3,7-dimethylnon-6-en-1-yn-3-ol |

InChI |

InChI=1S/C11H18O/c1-5-10(3)8-7-9-11(4,12)6-2/h2,8,12H,5,7,9H2,1,3-4H3 |

InChI Key |

OJXKWJPEGDDDHH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CCCC(C)(C#C)O)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 6 Nonen 1 Yn 3 Ol, 3,7 Dimethyl

Transformations Involving Olefinic and Acetylenic Functional Groups

The concurrent presence of a carbon-carbon double bond and a carbon-carbon triple bond in 6-Nonen-1-yn-3-ol, 3,7-dimethyl- allows for a variety of addition and cyclization reactions. The electronic and steric environment of these unsaturated centers plays a crucial role in determining the regioselectivity and stereoselectivity of these transformations.

The alkene and alkyne moieties of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- are susceptible to both electrophilic and nucleophilic attack. The electron-rich nature of the double and triple bonds facilitates reactions with electrophiles, while the terminal alkyne's acidic proton can be abstracted to form a potent nucleophile.

Electrophilic Addition:

Electrophilic additions to the double bond typically follow Markovnikov's rule, where the electrophile adds to the less substituted carbon atom. However, the steric hindrance around the trisubstituted double bond in 6-Nonen-1-yn-3-ol, 3,7-dimethyl- may influence the regiochemical outcome. The alkyne, being less nucleophilic than the alkene, generally reacts slower with electrophiles. Common electrophilic addition reactions include hydrogenation, hydrohalogenation, and hydration.

Hydrogenation: Catalytic hydrogenation can selectively reduce the alkyne or both the alkyne and alkene, depending on the catalyst and reaction conditions. For instance, Lindlar's catalyst is commonly used for the syn-selective reduction of alkynes to cis-alkenes.

| Reaction | Reagents and Conditions | Product(s) |

| Selective Alkyne Hydrogenation | H₂, Lindlar's Catalyst | 3,7-Dimethyl-1,6-nonadien-3-ol |

| Full Hydrogenation | H₂, Pd/C | 3,7-Dimethylnonan-3-ol |

Hydrohalogenation: The addition of hydrogen halides (HX) to the alkene and alkyne proceeds via a carbocation intermediate. The regioselectivity is governed by the stability of the resulting carbocation.

| Reactant | Reagent | Major Product (Alkene Addition) | Major Product (Alkyne Addition) |

| 6-Nonen-1-yn-3-ol, 3,7-dimethyl- | HBr | 6-Bromo-3,7-dimethylnon-1-yn-3-ol | 2-Bromo-3,7-dimethyl-6-nonen-3-ol |

Nucleophilic Addition:

The terminal alkyne of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- can be deprotonated by a strong base to form an acetylide anion. This powerful nucleophile can then participate in various carbon-carbon bond-forming reactions, such as alkylation or addition to carbonyl compounds.

The presence of multiple unsaturated centers and a hydroxyl group within the same molecule provides the opportunity for intramolecular cyclization reactions. These reactions can be triggered by acid or metal catalysis and can lead to the formation of various carbocyclic and heterocyclic structures. For instance, acid-catalyzed cyclization could potentially lead to the formation of furan or pyran derivatives through the participation of the hydroxyl group.

Skeletal rearrangements, such as the Meyer-Schuster rearrangement, are also possible for propargyl alcohols like 6-Nonen-1-yn-3-ol, 3,7-dimethyl-. Under acidic conditions, this rearrangement would lead to the formation of an α,β-unsaturated ketone.

Hydroxyl Group Derivatization and Associated Reactivity

The tertiary hydroxyl group in 6-Nonen-1-yn-3-ol, 3,7-dimethyl- can be derivatized to modify the molecule's properties and reactivity. However, the steric hindrance around the tertiary carbon can make these reactions more challenging compared to primary or secondary alcohols.

Esterification: The formation of esters from tertiary alcohols is often difficult via direct Fischer esterification due to steric hindrance and the propensity for elimination reactions. More reactive acylating agents, such as acid chlorides or anhydrides, are typically required, often in the presence of a non-nucleophilic base like pyridine.

| Alcohol | Acylating Agent | Base | Product |

| 6-Nonen-1-yn-3-ol, 3,7-dimethyl- | Acetyl Chloride | Pyridine | 3,7-Dimethyl-6-nonen-1-yn-3-yl acetate |

| 6-Nonen-1-yn-3-ol, 3,7-dimethyl- | Acetic Anhydride | Pyridine | 3,7-Dimethyl-6-nonen-1-yn-3-yl acetate |

Etherification: Similar to esterification, the direct synthesis of ethers from tertiary alcohols is challenging. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not feasible for tertiary alcohols due to competing elimination reactions.

The oxidation of tertiary alcohols like 6-Nonen-1-yn-3-ol, 3,7-dimethyl- is not possible without breaking carbon-carbon bonds. Strong oxidizing agents under harsh conditions can lead to the cleavage of the molecule. Therefore, direct oxidation of the tertiary alcohol to a ketone is not a viable transformation.

Reduction of the hydroxyl group to a hydrogen atom is also a challenging transformation and typically requires multi-step sequences, such as conversion to a tosylate followed by reduction with a hydride reagent.

Catalytic Transformations and Control of Regio- and Chemoselectivity

The use of transition metal catalysts is crucial for controlling the selectivity of reactions involving the multiple functional groups of 6-Nonen-1-yn-3-ol, 3,7-dimethyl-. By carefully choosing the catalyst and reaction conditions, it is possible to selectively transform one functional group while leaving the others intact.

For example, palladium or platinum catalysts are often employed for selective hydrogenations. The choice of catalyst and support can influence whether the alkyne or alkene is preferentially reduced. Similarly, in cross-coupling reactions involving the terminal alkyne (e.g., Sonogashira coupling), a palladium catalyst is used to ensure that the reaction occurs specifically at the C-H bond of the alkyne.

In cyclization reactions, the choice of a metal catalyst (e.g., gold, platinum, or palladium) can direct the reaction towards the formation of specific ring sizes and structures, demonstrating the power of catalysis in steering the reactivity of this polyfunctional molecule.

Lack of Specific Data Hinders Analysis of 6-Nonen-1-yn-3-ol, 3,7-dimethyl-

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented chemical reactivity and mechanistic investigations concerning the compound 6-Nonen-1-yn-3-ol, 3,7-dimethyl-. Specifically, detailed research findings, including quantitative data on its reaction kinetics and a complete thermodynamic profile, are not presently available in published resources.

This absence of specific experimental or computational data prevents a detailed discussion and the creation of data tables for the reaction kinetics and thermodynamic profiles as requested. While the structural features of 6-Nonen-1-yn-3-ol, 3,7-dimethyl-, namely a tertiary propargyl alcohol, suggest potential reactivity pathways common to this class of compounds, any analysis without direct empirical evidence would be speculative and fall outside the scope of a scientifically rigorous report.

Further research and experimental studies are necessary to determine the kinetic parameters, such as reaction rates and activation energies, for reactions involving this compound. Similarly, its thermodynamic properties, including enthalpy, entropy, and Gibbs free energy of formation and reaction, remain to be elucidated. Without such fundamental data, a thorough and accurate scientific article on the chemical reactivity of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- cannot be constructed.

Stereochemical Research on 6 Nonen 1 Yn 3 Ol, 3,7 Dimethyl

Elucidation of Chiral Centers and Olefinic Double Bond Geometry

The molecular structure of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- contains two primary sources of isomerism: a chiral center and a disubstituted olefinic double bond.

Chiral Center: The carbon atom at the C3 position is a stereogenic center. This carbon is bonded to four different substituent groups: a hydroxyl group (-OH), an ethynyl group (-C≡CH), a methyl group (-CH3), and a larger alkyl chain (-CH2CH2C(CH3)=CHCH2CH3). Due to this asymmetry, the C3 center can exist in two distinct spatial arrangements, designated as (R)- and (S)-configurations according to the Cahn-Ingold-Prelog priority rules. These two forms are non-superimposable mirror images of each other, known as enantiomers.

Olefinic Double Bond Geometry: The double bond is located between the C6 and C7 carbons. Since each of these carbon atoms is attached to two different groups, geometric isomerism is possible. The geometry of this double bond can be designated as either (E) (entgegen, or opposite) or (Z) (zusammen, or together), based on the relative positions of the highest-priority substituents on each carbon of the double bond.

The combination of the chiral center at C3 and the geometric isomerism at the C6=C7 double bond results in a total of four possible stereoisomers for this compound. These stereoisomers are pairs of enantiomers and diastereomers. Terpenes with multiple chiral centers can exist as diastereomers, which are stereoisomers that are not mirror images and can have different physical and biological properties scribd.com.

Table 1: Possible Stereoisomers of 3,7-dimethyl-6-nonen-1-yn-3-ol

| Stereoisomer Name | Configuration at C3 | Configuration at C6=C7 | Relationship |

|---|---|---|---|

| (3R, 6E)-3,7-dimethyl-6-nonen-1-yn-3-ol | R | E | Enantiomers |

| (3S, 6E)-3,7-dimethyl-6-nonen-1-yn-3-ol | S | E | |

| (3R, 6Z)-3,7-dimethyl-6-nonen-1-yn-3-ol | R | Z | Enantiomers |

| (3S, 6Z)-3,7-dimethyl-6-nonen-1-yn-3-ol | S | Z |

The (3R, 6E) and (3S, 6Z) isomers are diastereomers of each other, as are the (3S, 6E) and (3R, 6Z) isomers.

Enantioselective and Diastereoselective Synthesis of Defined Isomers

The synthesis of specific, single stereoisomers of complex molecules like 6-Nonen-1-yn-3-ol, 3,7-dimethyl- is a significant challenge in organic chemistry. Such syntheses rely on enantioselective and diastereoselective methods to control the formation of the chiral center and the double bond geometry. While specific synthetic routes for this exact molecule are not widely published, established methodologies for the synthesis of chiral tertiary alcohols and related terpenes provide a clear framework. rug.nl

Key Synthetic Strategies:

Asymmetric Catalysis: This approach uses chiral catalysts to favor the formation of one enantiomer over the other. For the synthesis of chiral tertiary alcohols, methods like the copper-catalyzed enantioselective addition of Grignard reagents to ketones can be employed rug.nl. Organocatalysis, which uses small organic molecules as catalysts, also presents powerful strategies for creating chiral centers with high enantioselectivity researchgate.net.

Enzymatic Resolutions: Enzymes are inherently chiral and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. Lipases are commonly used for the kinetic resolution of racemic alcohols through selective acetylation or hydrolysis, yielding an enantioenriched alcohol and an enantioenriched acetate mdpi.com. This method is a practical approach for obtaining optically active terpene alcohols mdpi.com.

Chiral Pool Synthesis: This strategy begins with a readily available, enantiomerically pure natural product (the "chiral pool") and uses it as a starting material. For instance, a chiral precursor like D-xylose has been used to synthesize all four stereoisomers of complex insect pheromones containing multiple stereocenters nih.gov.

Substrate-Controlled Diastereoselection: In molecules with existing chiral centers, the stereochemistry of a newly formed center can be influenced by the existing one. For example, Sharpless asymmetric dihydroxylation can be used to create chiral diols with high diastereoselectivity nih.gov.

These methods allow chemists to synthesize specific stereoisomers, which is crucial for studying their individual properties and biological activities.

Advanced Methods for Chiral Separation and Enantiomeric Excess Determination

Once a mixture of stereoisomers is synthesized, it is essential to separate them and determine the enantiomeric purity, or enantiomeric excess (ee), of the product. Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other heraldopenaccess.us.

Separation Techniques:

Chiral Chromatography: This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The enantiomers in the mixture interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This technique is widely used for the analytical and preparative separation of chiral pharmaceuticals and other compounds heraldopenaccess.us.

Determination of Enantiomeric Excess:

Chiral HPLC/GC: By integrating the peak areas from the chromatogram of a separated enantiomeric mixture, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately calculated masterorganicchemistry.com.

NMR Spectroscopy with Chiral Derivatizing Agents: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine ee. Enantiomers have identical NMR spectra. However, by reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (such as Mosher's acid), a pair of diastereomers is formed. These diastereomers have distinct NMR spectra, and the integration of specific, non-overlapping peaks allows for the quantification of their ratio, which directly corresponds to the original enantiomeric ratio nih.govacs.org.

NMR with Chiral Solvating Agents or Shift Reagents: Instead of forming covalent bonds, chiral solvating agents or lanthanide-based chiral shift reagents can be added to the NMR sample. These agents form transient, diastereomeric complexes with the enantiomers, leading to observable differences in their NMR chemical shifts, which can then be used to determine the ee.

Table 2: Methods for Chiral Analysis

| Method | Principle | Application |

|---|---|---|

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. | Separation and quantification of enantiomers. |

| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Conversion of enantiomers into diastereomers with distinct NMR spectra. | Determination of enantiomeric excess. |

| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes leading to spectral separation. | Determination of enantiomeric excess. |

Influence of Stereoisomerism on Chemical Interactions and Biological Recognition

The specific three-dimensional shape of a molecule is paramount in its interaction with other chiral molecules, particularly in biological systems where receptors, enzymes, and other biomolecules are themselves chiral. Consequently, the different stereoisomers of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- are expected to exhibit distinct biological activities and chemical interactions.

This phenomenon is well-documented for other terpene alcohols. For example, the two enantiomers of linalool (B1675412), a structurally similar compound, have different odors: (S)-(+)-linalool has a sweet, floral, petitgrain-like scent, while (R)-(-)-linalool possesses a woodier, lavender-like aroma perfumerflavorist.com. Similarly, the enantiomers of carvone are responsible for the distinct smells of spearmint and caraway. This difference in sensory perception arises because the chiral olfactory receptors in the nose interact differently with each enantiomer, triggering different neural signals to the brain researchgate.net.

Computational Chemistry and Quantum Chemical Studies of 6 Nonen 1 Yn 3 Ol, 3,7 Dimethyl

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory is a cornerstone of quantum chemistry that describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Computational methods, particularly Density Functional Theory (DFT), are widely used to perform electronic structure calculations, providing detailed information about the distribution and energy of electrons. nih.govdergipark.org.tr

For 6-Nonen-1-yn-3-ol, 3,7-dimethyl-, electronic structure calculations can elucidate the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

In 6-Nonen-1-yn-3-ol, 3,7-dimethyl-, the HOMO is expected to be localized around the electron-rich π-systems of the carbon-carbon double bond (C=C) and triple bond (C≡C), as well as the lone pairs of the hydroxyl group's oxygen atom. The LUMO is likely to be an antibonding π* orbital associated with the unsaturated bonds. DFT calculations can provide precise energies and visualizations of these orbitals, offering a quantitative basis for predicting how the molecule will interact with other chemical species.

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -9.5 | Energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.7 | The energy difference between the HOMO and LUMO, which is a measure of the molecule's excitability and chemical reactivity. |

Note: The data in this table is illustrative and based on typical values for similar organic molecules calculated using DFT methods.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of multiple single bonds, 6-Nonen-1-yn-3-ol, 3,7-dimethyl- is a flexible molecule that can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms (conformers) and to understand the energy barriers between them. This is achieved by mapping the molecule's potential energy surface (PES), a multidimensional surface that relates the molecule's energy to its geometry. wikipedia.orgpythoninchemistry.orglongdom.orglibretexts.orgyoutube.com

Computational methods can systematically explore the PES by rotating the molecule around its single bonds and calculating the energy at each step. This process identifies local energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between conformers. pythoninchemistry.org The global minimum on the PES corresponds to the most stable conformation of the molecule.

| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 178° (anti) | 0.00 | 65 |

| 2 | 65° (gauche) | 1.2 | 25 |

| 3 | -68° (gauche) | 1.5 | 10 |

Note: This table presents hypothetical data for plausible low-energy conformers of 6-Nonen-1-yn-3-ol, 3,7-dimethyl-. Relative energies are calculated relative to the most stable conformer.

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. mdpi.com By modeling the reaction pathway, which is the lowest energy path on the PES connecting reactants to products, chemists can gain a detailed understanding of how a reaction proceeds. A key aspect of this is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. youtube.comucsb.edu The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For 6-Nonen-1-yn-3-ol, 3,7-dimethyl-, several reactions could be modeled, including:

Selective Hydrogenation: The molecule contains both an alkene and an alkyne. Theoretical modeling can predict the conditions under which one of these functional groups can be selectively hydrogenated. chinesechemsoc.orgosti.govresearchgate.netlibretexts.org For instance, calculations can determine the activation barriers for hydrogen addition to the double bond versus the triple bond in the presence of a catalyst, helping to explain the selectivity of catalysts like Lindlar's catalyst. libretexts.org

Reactions of the Tertiary Alcohol: The hydroxyl group can undergo various reactions, such as dehydration or substitution. masterorganicchemistry.comrsc.org Computational studies can model the mechanisms of these reactions, for example, by comparing the energy profiles of SN1 versus SN2 pathways for substitution reactions. researchgate.net

Cyclization Reactions: The presence of both an alkyne and an alkene (an enyne system) opens up the possibility of intramolecular cyclization reactions, which can be modeled to predict the feasibility and stereochemical outcome of such transformations. organic-chemistry.org

| Reaction | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Alkyne Hydrogenation (cis) | 6-Nonen-1-yn-3-ol, 3,7-dimethyl- + H₂ | [TS₁] | (Z)-3,7-dimethylnona-1,6-dien-3-ol | 25 |

| Alkene Hydrogenation | 6-Nonen-1-yn-3-ol, 3,7-dimethyl- + H₂ | [TS₂] | 3,7-dimethylnon-1-yn-3-ol | 35 |

Note: The data in this table is illustrative and represents plausible activation energies for competing hydrogenation reactions. Actual values would depend on the specific catalyst and reaction conditions modeled.

Prediction and Validation of Spectroscopic Data

Computational methods can accurately predict various types of spectroscopic data, which is invaluable for structure elucidation and for validating experimental results. nih.govnih.gov

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts of a molecule with high accuracy. acs.orgacs.org By comparing the calculated spectrum of a proposed structure with the experimental spectrum, chemists can confirm or revise the structure of an unknown compound. acs.org For 6-Nonen-1-yn-3-ol, 3,7-dimethyl-, computational prediction of its NMR spectrum would be a critical step in its characterization.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated computationally. These frequencies correspond to the peaks in an IR spectrum. By analyzing the calculated vibrational modes, each peak can be assigned to a specific motion of the atoms (e.g., C-H stretch, O-H bend), aiding in the interpretation of experimental IR spectra.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational chemistry can be used to study the fragmentation pathways of a molecule upon ionization. By calculating the energies of different fragment ions, it is possible to rationalize the observed fragmentation pattern in a mass spectrum.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 (≡CH) | 85.2 | 2.5 (s) |

| C2 (C≡) | 75.1 | - |

| C3 (-C(OH)-) | 68.5 | 2.2 (s, OH) |

| C4 (-CH₂-) | 42.3 | 1.7 (m) |

| C5 (-CH₂-) | 25.8 | 2.1 (m) |

| C6 (=CH-) | 124.5 | 5.4 (m) |

| C7 (=C(CH₃)-) | 131.8 | - |

| C8 (-CH₂CH₃) | 25.7 | 1.6 (q) |

| C9 (-CH₃) | 12.5 | 0.9 (t) |

| C3-CH₃ | 28.9 | 1.3 (s) |

| C7-CH₃ | 17.6 | 1.7 (s) |

Note: This table presents hypothetical but realistic NMR chemical shifts for 6-Nonen-1-yn-3-ol, 3,7-dimethyl-, predicted using DFT calculations. The actual values may vary depending on the solvent and the level of theory used.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for studying the behavior of molecules in a condensed phase, such as in solution. acs.orgmdpi.comresearchgate.netnih.govacs.orgresearchgate.net MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes and the influence of the environment. ucsb.edu

For 6-Nonen-1-yn-3-ol, 3,7-dimethyl-, MD simulations can be used to investigate:

Solvent Effects: The choice of solvent can significantly impact a molecule's conformation, stability, and reactivity. ucsb.edursc.orgacs.orgchemrxiv.orgresearchgate.net MD simulations can model the explicit interactions between the solute (6-Nonen-1-yn-3-ol, 3,7-dimethyl-) and solvent molecules. For example, in a polar protic solvent like water or ethanol, the hydroxyl group of the solute can form hydrogen bonds with the solvent, which can stabilize certain conformations and influence reaction pathways. acs.orgrsc.orgmdpi.comresearchgate.net

Intermolecular Interactions: MD simulations can also model how multiple molecules of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- interact with each other. This can reveal information about aggregation, self-assembly, and the nature of intermolecular forces, such as hydrogen bonding between the hydroxyl groups of different molecules and van der Waals interactions between the hydrocarbon chains. nih.gov This is particularly important for understanding the macroscopic properties of the substance, such as its viscosity, boiling point, and solubility.

| Solvent | Dielectric Constant | Average H-Bonds (Solute-Solvent) | Calculated Dipole Moment (Debye) |

| Hexane | 1.9 | 0.1 | 1.8 |

| Chloroform | 4.8 | 0.5 | 2.1 |

| Ethanol | 24.6 | 2.5 | 2.8 |

| Water | 80.1 | 3.2 | 3.1 |

Note: This table provides illustrative data on how the properties of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- might be affected by different solvents, as could be predicted from MD simulations.

An article on the natural occurrence and biosynthetic pathways of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- cannot be generated as requested. Scientific literature detailing the isolation of this specific compound from botanical or microbial sources, its enzymatic synthesis, metabolic engineering for its production, or its ecological roles is not available in the public domain.

Searches for "6-Nonen-1-yn-3-ol, 3,7-dimethyl-" in scientific databases and online resources primarily yield entries in chemical compound databases, which provide basic chemical and physical properties. There is no information regarding its presence in nature or its biological synthesis and function.

While related compounds, such as certain isomers of nonenol, are known to occur naturally in various plants and contribute to their aroma, this information is not directly applicable to 6-Nonen-1-yn-3-ol, 3,7-dimethyl- due to structural differences. The specific combination of a nonene backbone with an acetylenic group and dimethyl substitutions at positions 3 and 7 does not appear in reports of naturally occurring compounds.

Consequently, without any foundational research on its natural occurrence or biosynthesis, it is not possible to provide scientifically accurate content for the outlined sections on isolation and identification, enzymatic synthesis, metabolic engineering, or ecological roles.

Role As a Key Intermediate in Complex Organic Synthesis

Precursor for Terpenoid and Isoprenoid Derivatives

Terpenoids and isoprenoids are a vast and diverse class of natural products built from isoprene (B109036) units. The carbon skeleton of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- bears a structural resemblance to acyclic monoterpenoids. For instance, the related compound linalool (B1675412) (3,7-Dimethyl-1,6-octadien-3-ol) is a naturally occurring terpenoid alcohol. ymdb.canih.govnist.govnih.gov The structural similarity suggests that 6-Nonen-1-yn-3-ol, 3,7-dimethyl- could theoretically serve as a precursor to novel terpenoid or isoprenoid derivatives through selective manipulation of its alkene and alkyne functionalities. However, there is a conspicuous absence of published research detailing the successful conversion of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- into such compounds.

Building Block in the Enantioselective Total Synthesis of Natural Products

Enantioselective total synthesis, the construction of a single enantiomer of a complex chiral molecule, is a pinnacle of achievement in organic chemistry. The chiral center at the C-3 position of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- makes it a potential chiral building block. If this compound could be prepared in an enantiomerically pure form, it could, in principle, be incorporated into the synthesis of optically active natural products. Despite this potential, a comprehensive search of the chemical literature does not yield any examples of its use in the enantioselective total synthesis of any natural product.

Design and Application in Retrosynthetic Strategies

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by mentally breaking them down into simpler, commercially available starting materials. The bifunctional nature of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- offers intriguing possibilities in retrosynthetic design. The alkyne could be a precursor to various functional groups, including ketones, aldehydes, or further elaborated alkyl chains, while the alkene could participate in a range of addition and cycloaddition reactions. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com However, specific examples of retrosynthetic strategies that disconnect a target molecule to 6-Nonen-1-yn-3-ol, 3,7-dimethyl- are not found in the available literature.

Development of Novel Catalytic Systems for Transformations Involving 6-Nonen-1-yn-3-ol, 3,7-dimethyl-

The unique combination of an alkene, an alkyne, and an alcohol in one molecule presents a rich playground for the development of novel catalytic systems. Chemo- and regioselective transformations of this substrate would be a significant challenge and a testament to the power of a new catalyst. For example, a catalyst that could selectively hydrogenate the alkyne in the presence of the alkene, or vice versa, would be of considerable interest. Similarly, catalytic systems for cyclization reactions involving both unsaturated moieties could lead to the rapid construction of complex cyclic architectures. Despite these tantalizing possibilities, the scientific literature does not currently contain reports on the development of novel catalytic systems specifically designed for or tested on 6-Nonen-1-yn-3-ol, 3,7-dimethyl-.

Exploration of Potential Biological Activities and Structure Activity Relationships for 6 Nonen 1 Yn 3 Ol, 3,7 Dimethyl

Investigation of Antimicrobial Properties and Underlying Mechanisms

A thorough review of scientific literature reveals a notable absence of studies specifically investigating the antimicrobial, antibacterial, or antifungal properties of 6-nonen-1-yn-3-ol, 3,7-dimethyl-. Consequently, there is no available data on its potential mechanisms of action against microbial pathogens.

To provide context based on its structural motifs, other unsaturated tertiary alcohols have been evaluated for their antimicrobial effects. For instance, related terpenoid alcohols are known to possess varying degrees of antimicrobial activity. However, without direct experimental evidence, the antimicrobial potential of 6-nonen-1-yn-3-ol, 3,7-dimethyl- remains uncharacterized.

Table 9.1.1: Antimicrobial Activity Data for 6-Nonen-1-yn-3-ol, 3,7-dimethyl-

| Test Organism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | Source |

| Bacteria | No data available | No data available | N/A |

| Fungi | No data available | No data available | N/A |

Assessment of Antioxidant Potential and Free Radical Scavenging Capabilities

There is currently no published research specifically assessing the antioxidant potential or free radical scavenging capabilities of 6-nonen-1-yn-3-ol, 3,7-dimethyl-. Standard antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging, or ferric reducing antioxidant power (FRAP) have not been reported for this compound.

While some related terpene and terpenoid structures are recognized for their antioxidant properties, the unique combination of an alkene and an alkyne functional group in 6-nonen-1-yn-3-ol, 3,7-dimethyl- means that its antioxidant capacity cannot be inferred and requires direct experimental validation.

Table 9.2.1: Antioxidant Activity Data for 6-Nonen-1-yn-3-ol, 3,7-dimethyl-

| Assay Type | Result | Source |

| DPPH Radical Scavenging | No data available | N/A |

| ABTS Radical Scavenging | No data available | N/A |

| Ferric Reducing Antioxidant Power (FRAP) | No data available | N/A |

Studies on Chemoreception and Olfactory Receptor Interactions

Direct studies on the chemoreception and olfactory receptor interactions of 6-nonen-1-yn-3-ol, 3,7-dimethyl- are limited. However, information on a structurally similar compound, (6E)-3,7-dimethylnona-1,6-dien-3-ol, provides some insight into how related molecules might interact with the olfactory system. This related dienol is reported to have a medium odor strength and has been identified as a ligand for the human olfactory receptor OR1D2, which is a broadly tuned receptor. iiita.ac.in

The perception of odor begins with the binding of odorant molecules to olfactory receptors in the nasal epithelium, which triggers a signal cascade leading to odor perception in the brain. nih.gov The structural and chemical properties of an odorant, such as its shape, size, and functional groups, determine its interaction with specific olfactory receptors. For (6E)-3,7-dimethylnona-1,6-dien-3-ol, computational predictions suggest it has a high gastrointestinal absorption and is blood-brain barrier permeable. iiita.ac.in These predicted properties are relevant for its potential to reach olfactory receptors.

Given the structural similarity, it is plausible that 6-nonen-1-yn-3-ol, 3,7-dimethyl- could also interact with olfactory receptors, but its specific receptor targets and odor profile remain to be determined through experimental studies.

Table 9.3.1: Predicted Physicochemical and Pharmacokinetic Properties of the Structurally Related (6E)-3,7-dimethylnona-1,6-dien-3-ol

| Property | Value | Source |

| Molecular Weight ( g/mol ) | 168.28 | iiita.ac.in |

| LogP | 3.06 | iiita.ac.in |

| GI Absorption | High | iiita.ac.in |

| BBB Permeable | Yes | iiita.ac.in |

| Bioavailability Score | 0.55 | iiita.ac.in |

Enzymatic Interactions, Inhibition, and Modulation Studies

Scientific literature lacks any studies focused on the enzymatic interactions, inhibition, or modulation by 6-nonen-1-yn-3-ol, 3,7-dimethyl-. The potential for this compound to act as an enzyme substrate, inhibitor, or modulator has not been investigated.

Computational and Experimental Approaches to Structure-Activity Relationship (SAR) Derivations

Currently, there are no dedicated computational or experimental studies available that derive a structure-activity relationship (SAR) for 6-nonen-1-yn-3-ol, 3,7-dimethyl- concerning any specific biological activity. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological effects and for designing new compounds with enhanced or specific activities.

For the related compound (6E)-3,7-dimethylnona-1,6-dien-3-ol, its interaction with the broadly tuned olfactory receptor OR1D2 provides a single data point that could contribute to a future SAR model for olfactory interactions of C11-terpenoid-like alcohols. iiita.ac.in However, a comprehensive SAR would require testing a series of structurally related molecules to determine the importance of the hydroxyl group, the double bond, and the triple bond for receptor binding and activation.

Table 9.5.1: Summary of Available Data for SAR Derivation

| Activity Type | Compound | Key Structural Features | Finding | Source |

| Olfactory Reception | (6E)-3,7-dimethylnona-1,6-dien-3-ol | Tertiary alcohol, two double bonds | Interacts with olfactory receptor OR1D2 | iiita.ac.in |

| Any Biological Activity | 6-Nonen-1-yn-3-ol, 3,7-dimethyl- | Tertiary alcohol, one double bond, one triple bond | No data available | N/A |

Future Research Directions and Emerging Academic Applications

Development of Innovative and Sustainable Synthetic Routes

The future synthesis of 3,7-dimethyl-6-nonen-1-yn-3-ol is anticipated to move beyond traditional methods, embracing green and sustainable chemistry principles. matec-conferences.orgpersonalcaremagazine.compremiumbeautynews.com Current approaches to synthesizing propargylic alcohols often involve the addition of metal acetylides to ketones, which can generate significant waste. Future research will likely focus on catalytic, atom-economical, and environmentally benign methodologies.

Key areas for development include:

Catalytic Asymmetric Alkynylation: The development of highly efficient and enantioselective catalytic systems for the direct alkynylation of a suitable ketone precursor would be a significant advancement. organic-chemistry.org This could involve the use of chiral ligands in conjunction with metals like zinc or indium to produce enantiomerically pure 3,7-dimethyl-6-nonen-1-yn-3-ol. organic-chemistry.org

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, efficiency, and scalability. rsc.org The synthesis of 3,7-dimethyl-6-nonen-1-yn-3-ol could be adapted to a flow system, allowing for precise control over reaction parameters and minimizing waste.

Bio-catalysis: The use of enzymes or whole-cell systems for the synthesis of chiral alcohols is a rapidly growing field. personalcaremagazine.com Future research could explore the use of engineered enzymes to catalyze the key bond-forming reactions in the synthesis of this compound, offering a highly selective and sustainable route.

Use of Renewable Feedstocks: Investigating synthetic pathways that utilize starting materials derived from renewable resources would align with the principles of green chemistry. premiumbeautynews.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Alkynylation | High enantioselectivity, reduced waste | Development of novel chiral catalysts |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction conditions in a flow reactor |

| Bio-catalysis | High selectivity, use of renewable resources | Enzyme screening and engineering |

| Renewable Feedstocks | Reduced environmental impact | Identification of suitable bio-based starting materials |

Exploration of Untapped Reactivity Profiles and Novel Transformations

The combination of an alkyne, an alkene, and a tertiary alcohol in 3,7-dimethyl-6-nonen-1-yn-3-ol provides a platform for exploring a wide range of chemical transformations. The reactivity of propargylic alcohols and enynes is a subject of ongoing research, with many novel reactions being discovered. researchgate.netresearchgate.net

Future research is expected to investigate:

Cycloaddition Reactions: The enyne moiety of the molecule is a prime candidate for various cycloaddition reactions, such as [4+2] and [2+2+2] cycloadditions. acs.orgwiley-vch.de These reactions could lead to the synthesis of complex polycyclic structures with potential applications in medicinal chemistry and materials science.

Catalytic Isomerization and Rearrangement: Transition metal catalysts, particularly those based on gold, silver, and ruthenium, are known to promote the isomerization and rearrangement of propargylic alcohols to form enones and other valuable products. ucl.ac.uknsf.govnih.gov Investigating the behavior of 3,7-dimethyl-6-nonen-1-yn-3-ol under these conditions could yield novel and synthetically useful compounds.

Radical Reactions: The alkene and alkyne functionalities can participate in radical addition and cyclization reactions. acs.org Exploring these pathways could lead to the development of new methods for carbon-carbon and carbon-heteroatom bond formation.

Hydroxyphosphorylation: Recent advancements have shown the potential for electrochemically induced hydroxyphosphorylation of 1,3-enynes to create phosphinyl-substituted propargyl alcohols, a transformation that could be explored for this compound. acs.org

Integration into Advanced Materials Science Research

The unique structural features of 3,7-dimethyl-6-nonen-1-yn-3-ol make it a promising building block for advanced materials. The alkyne group, in particular, can be utilized in polymerization and surface modification reactions.

Potential applications in materials science include:

Polymer Synthesis: The terminal alkyne can undergo polymerization through various methods, including alkyne metathesis and click chemistry, to produce polymers with interesting properties. The pendant alkene and hydroxyl groups could be further functionalized to tune the material's characteristics.

Self-Assembling Monolayers (SAMs): The alkyne group can be used to anchor the molecule to surfaces, such as silicon or gold, to form self-assembling monolayers. The orientation and packing of the molecules in the SAM could be controlled by the bulky dimethyl groups, potentially leading to surfaces with tailored wettability and frictional properties.

Functional Nanomaterials: The compound could be incorporated into nanomaterials, such as nanoparticles or nanotubes, to impart specific functionalities. For example, it could be used as a capping agent to control the size and stability of nanoparticles or as a monomer in the synthesis of functional polymer nanocomposites.

Interdisciplinary Research Synergies with Biological and Environmental Systems

The potential biological activity of 3,7-dimethyl-6-nonen-1-yn-3-ol and its derivatives warrants investigation. Many terpenoid-like structures exhibit interesting biological properties, and the presence of the enyne functionality could lead to novel modes of action.

Future interdisciplinary research could focus on:

Fragrance and Flavor Chemistry: Related compounds, such as citronellol (B86348) and linalool (B1675412), are widely used in the fragrance industry. google.comymdb.ca The olfactory properties of 3,7-dimethyl-6-nonen-1-yn-3-ol and its derivatives could be evaluated to determine their potential as new fragrance ingredients.

Agrochemical Research: The development of new pesticides and herbicides is crucial for global food security. The structural motifs present in 3,7-dimethyl-6-nonen-1-yn-3-ol could be explored for their potential as lead compounds in the design of new agrochemicals.

Pharmacological Screening: The compound and its derivatives could be screened for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The chiral center at the propargylic position could be important for biological activity, making the enantioselective synthesis of the compound particularly relevant.

Investigation into Degradation Pathways and Environmental Fate

Understanding the environmental fate of a chemical is crucial for assessing its potential impact. For 3,7-dimethyl-6-nonen-1-yn-3-ol, research into its degradation pathways in various environmental compartments is needed.

Key areas of investigation should include:

Q & A

Basic: What are the recommended methods for synthesizing 6-Nonen-1-yn-3-ol, 3,7-dimethyl- with high selectivity?

Methodological Answer:

Selective synthesis of acetylenic alcohols like 6-Nonen-1-yn-3-ol, 3,7-dimethyl- often involves catalytic hydrogenation or allylic rearrangements. For example:

- Lindlar Catalyst : Partial hydrogenation of alkynes to cis-alkenes can be achieved using Lindlar catalysts (palladium on calcium carbonate modified with lead). This method ensures stereochemical control, critical for preserving the alcohol functionality .

- Palladium Nanoparticles : Ligand-modified palladium nanoparticles in continuous-flow reactors enhance selectivity by minimizing over-hydrogenation. Parameters like flow rate and solvent polarity must be optimized to avoid side reactions .

- Propargyl Alcohol Rearrangement : Ruthenium-catalyzed 1,2-migration in propargyl alcohols can yield targeted structures. Reaction conditions (temperature, solvent) should be tailored to stabilize the intermediate carbene complex .

Basic: How can spectroscopic techniques (e.g., IR, NMR, MS) characterize the structure of 6-Nonen-1-yn-3-ol, 3,7-dimethyl-?

Methodological Answer:

- IR Spectroscopy : Identify functional groups (e.g., -OH stretch at ~3300 cm⁻¹, alkyne C≡C stretch at ~2100 cm⁻¹). Compare with reference spectra from NIST databases to confirm functional group positions .

- NMR :

- ¹H NMR : Methyl groups (δ 0.8–1.5 ppm) and alcohol protons (δ 1.5–2.5 ppm) reveal branching. Coupling constants (J values) distinguish cis/trans isomers .

- ¹³C NMR : Alkyne carbons (δ 60–100 ppm) and quaternary carbons (δ 30–50 ppm) provide structural confirmation .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 156 for C₁₁H₁₈O) and fragmentation patterns (loss of -OH or methyl groups) validate the molecular formula .

Advanced: What strategies resolve contradictions in reported physical-chemical properties across studies?

Methodological Answer:

Discrepancies in properties (e.g., boiling point, solubility) arise from impurities or analytical variability. Solutions include:

- Multi-Technique Validation : Combine GC-MS, HPLC, and NMR to assess purity and structural consistency .

- Computational Modeling : Use software like Gaussian to calculate thermodynamic properties (e.g., LogP, dipole moment) and compare with experimental data .

- Interlaboratory Collaboration : Standardize protocols (e.g., ASTM methods) for measurements like density or refractive index to minimize instrumental bias .

Advanced: How to design experiments to investigate catalytic hydrogenation mechanisms using palladium-based catalysts?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in situ FTIR or GC to identify intermediates (e.g., cis-alkenes vs. over-hydrogenated alkanes) .

- Isotope Labeling : Use deuterated solvents (e.g., D₂O) to trace hydrogenation pathways and confirm catalyst selectivity .

- Surface Analysis : Employ XPS or TEM to characterize catalyst morphology and active sites. Ligand modifications (e.g., quinoline) can suppress side reactions .

Basic: What are key considerations for determining purity via GC-MS?

Methodological Answer:

- Column Selection : Use polar columns (e.g., DB-WAX) to separate isomers; nonpolar columns (e.g., DB-5) for volatility-based separation .

- Temperature Programming : Start at 50°C (hold 2 min), ramp at 10°C/min to 250°C to resolve low-volatility impurities .

- Internal Standards : Spike with a known compound (e.g., n-alkanes) to calibrate retention times and quantify impurities .

Advanced: Methodological approaches to assess mitochondrial-mediated apoptosis pathways in bioactivity studies

Methodological Answer:

- Western Blotting : Quantify apoptosis markers (e.g., Bax, Bcl-2, cytochrome c) in treated vs. control cells .

- Caspase Activity Assays : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) to measure caspase-3/7/9 activation .

- Mitochondrial Membrane Potential (ΔΨm) : Employ JC-1 dye to detect depolarization, a hallmark of apoptosis .

- MAPK Pathway Analysis : Inhibitor studies (e.g., SP600125 for JNK) coupled with phospho-antibody arrays elucidate pathway involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.